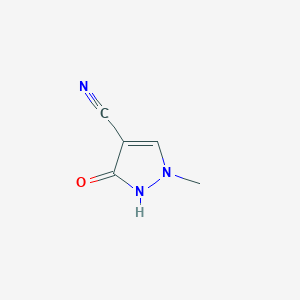
2-(3-amino-1H-1,2,4-triazol-1-yl)-N-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-amino-1H-1,2,4-triazol-1-yl)-N-methylpropanamide is a chemical compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The triazole ring is known for its diverse biological activities and is commonly found in various pharmaceuticals and agrochemicals.
Preparation Methods
The synthesis of 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-methylpropanamide can be achieved through multiple synthetic routes. . The choice of pathway and sequence of reagent introduction depends on the nucleophilicity of the amine. For instance, aliphatic amines can react via nucleophilic opening of the succinimide ring and subsequent recyclization of the 1,2,4-triazole ring under microwave irradiation .
Chemical Reactions Analysis
2-(3-amino-1H-1,2,4-triazol-1-yl)-N-methylpropanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The triazole ring can also participate in nucleophilic substitution reactions, leading to the formation of various derivatives . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used in the study of enzyme inhibition and protein interactions. In medicine, derivatives of this compound have shown potential as antimicrobial and anticancer agents . In the industrial sector, it is utilized in the development of new materials and agrochemicals .
Mechanism of Action
The mechanism of action of 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-methylpropanamide involves its interaction with specific molecular targets and pathways. The triazole ring can act as a competitive inhibitor of enzymes, such as imidazoleglycerol-phosphate dehydratase, which is involved in histidine biosynthesis . This inhibition can disrupt metabolic pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-methylpropanamide include 3-amino-1,2,4-triazole and its derivatives . These compounds share the triazole ring structure but differ in their substituents, leading to variations in their biological activities and applications. For example, 3-amino-1,2,4-triazole is known for its use as a nonselective systemic herbicide, while this compound has broader applications in medicinal chemistry .
Properties
Molecular Formula |
C6H11N5O |
|---|---|
Molecular Weight |
169.19 g/mol |
IUPAC Name |
2-(3-amino-1,2,4-triazol-1-yl)-N-methylpropanamide |
InChI |
InChI=1S/C6H11N5O/c1-4(5(12)8-2)11-3-9-6(7)10-11/h3-4H,1-2H3,(H2,7,10)(H,8,12) |
InChI Key |
BIYVIYIYHCFGSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC)N1C=NC(=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R)-2-[(4-fluorophenyl)methyl]pyrrolidine](/img/structure/B13077022.png)

![1-[(2-Ethylcyclopropyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13077033.png)

![(1R,2R,3aS,9aS)-2-((Tetrahydro-2H-pyran-2-yl)oxy)-1-((3S,E)-3-((tetrahydro-2H-pyran-2-yl)oxy)oct-1-en-1-yl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-5-ol](/img/structure/B13077052.png)



![{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol](/img/structure/B13077076.png)

![4-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13077095.png)


